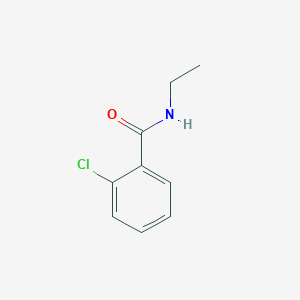

2-chloro-N-ethylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Derived Applications

The benzamide scaffold, a structural motif featuring a benzene (B151609) ring attached to an amide functional group, represents a cornerstone in the fields of organic synthesis and medicinal chemistry. These aromatic amide compounds are noted for their stability and can be readily synthesized from commercially available starting materials. mdpi.com Their utility as versatile building blocks allows for the introduction of various substituents, facilitating detailed structure-activity relationship (SAR) studies. mdpi.com

The amide bond is a critical transformation in organic synthesis and is present in a multitude of biologically active molecules. mdpi.com Benzamide derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comontosight.ai Their ability to form hydrogen bonds is a key factor in their interactions with biological receptors and enzymes. ontosight.ai Furthermore, benzamide scaffolds are employed in the synthesis of diverse and complex molecular structures, including those used for creating small molecule libraries for drug discovery screening. acs.orglead-discovery.de The development of drugs based on benzamide scaffolds is a significant area of focus in medicinal chemistry. ontosight.ai

Research Context of 2-Chloro-N-ethylbenzamide within the Benzamide Class

This compound is a member of the substituted benzamide class, characterized by a chlorine atom at the ortho-position (position 2) of the benzene ring and an ethyl group attached to the amide nitrogen. The specific placement of these substituents influences the compound's chemical properties and potential biological activity. The presence of the chloro group can affect the molecule's lipophilicity and its binding interactions with molecular targets. ontosight.ai

Research into substituted benzamides often explores how different functional groups impact their therapeutic potential. For instance, various benzamide derivatives have been investigated for their activity as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease, as antagonists for receptors like PPARδ, or as intermediates in the synthesis of more complex pharmaceutical agents. evitachem.comsmolecule.comnih.govacs.org The study of this compound fits within this broader research effort to understand how specific substitutions on the benzamide core dictate its function and potential applications.

Historical Perspective of this compound Synthesis and Initial Characterization

The synthesis of N-substituted benzamides like this compound is a well-established process in organic chemistry. A common and historically significant method involves the reaction of a corresponding acid chloride with an amine. rsc.org Specifically, this compound can be prepared by reacting 2-chlorobenzoyl chloride with ethylamine (B1201723). rsc.org

This reaction is typically carried out in a suitable solvent such as ether or tetrahydrofuran, often in the presence of a base like potassium carbonate to neutralize the hydrochloric acid byproduct formed during the reaction. rsc.org The initial characterization of the resulting compound relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for structural elucidation. For this compound, the proton NMR (¹H NMR) spectrum shows characteristic signals corresponding to the protons on the ethyl group and the aromatic ring. rsc.org

Table 1: Synthesis and Characterization Data for this compound

| Parameter | Details | Source |

|---|---|---|

| Synthesis Method | Reaction of 2-chlorobenzoyl chloride with ethylamine. | rsc.org |

| Reactants | 2-chlorobenzoyl chloride, Ethylamine, Potassium Carbonate (base). | rsc.org |

| Solvent | Ether or Tetrahydrofuran. | rsc.org |

| Characterization | ¹H NMR Spectroscopy. | rsc.org |

| ¹H NMR Data (CDCl₃) | δ (ppm) 7.67-7.64 (m, 1H), 7.41-7.37 (m, 1H), 7.35-7.28 (m, 2H), 6.13 (brs, 1H), 3.55 (dq, 2H), 1.28 (t, 3H). | rsc.org |

Current Research Landscape and Future Directions for this compound

While extensive research specifically targeting this compound is not widely documented in recent literature, the broader class of substituted benzamides remains an active area of investigation. The future direction for a compound like this compound is likely to be guided by research into structurally similar molecules. For example, benzamide derivatives are being explored for their potential as treatments for neurodegenerative disorders, as antimicrobial agents, and in the development of new materials. mdpi.comevitachem.comnih.gov

Future research could involve using this compound as a building block for synthesizing more complex molecules with potential therapeutic value. evitachem.com Studies could explore its activity against various biological targets, such as enzymes or receptors, where the 2-chloro and N-ethyl substitutions might confer specific binding properties. ontosight.ai The compound could also serve as a reference or starting point for developing new chemical libraries aimed at discovering lead compounds in drug development programs. acs.orglead-discovery.de Further investigations into its chemical reactivity, such as substitution reactions at the chloro position, could open avenues for creating a diverse range of novel derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMQNCAKBPDGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324519 | |

| Record name | 2-chloro-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66896-65-9 | |

| Record name | 2-Chloro-N-ethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66896-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-ethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Ethylbenzamide and Its Analogues

Established Synthetic Pathways to 2-Chloro-N-ethylbenzamide

Established methods for synthesizing this compound primarily rely on classical amide bond forming reactions. These pathways are well-documented and widely used due to their reliability and straightforward execution.

Acylation Reactions via Acid Halides and Amines

The most common and direct method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and ethylamine (B1201723). chemguide.co.uk This reaction is a specific example of a broader class of reactions used to form N-substituted amides. chemguide.co.uk

The mechanism for this reaction proceeds in two main stages: a nucleophilic addition followed by an elimination. chemguide.co.ukdocbrown.info

Nucleophilic Addition: The ethylamine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, causing the carbon-oxygen double bond to break and the electrons to move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.ukdocbrown.info

Elimination: The intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. chemguide.co.uk A base, which can be a second molecule of ethylamine, then removes a proton from the nitrogen atom to neutralize the positive charge, yielding the final product, this compound, and ethylammonium (B1618946) chloride as a byproduct. chemguide.co.ukchemguide.co.uk

This reaction is typically vigorous and results in the formation of a white solid mixture of the amide and the amine salt. chemguide.co.uk

Amide Bond Formation Strategies

Beyond the use of highly reactive acyl chlorides, other strategies for forming the amide bond between 2-chlorobenzoic acid and ethylamine involve the use of coupling reagents. These methods activate the carboxylic acid to facilitate the reaction with the amine under milder conditions than those required for direct thermal amidation. hepatochem.comrsc.org

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.combachem.com The process generally involves:

Activation of the carboxylic acid (2-chlorobenzoic acid) with the coupling reagent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

Reaction of this intermediate with HOBt to form an active ester. This step is crucial for reducing the risk of racemization if chiral centers are present. peptide.combachem.com

Nucleophilic attack by the amine (ethylamine) on the activated ester, leading to the formation of the amide bond and the release of HOBt. The byproduct from DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and precipitates out of the reaction, which simplifies purification. peptide.com

Other classes of coupling reagents like phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also widely employed in amide synthesis for their high efficiency and ability to minimize side reactions. peptide.com

Reaction Stoichiometry and Yield Optimization

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and purity.

For the acyl chloride method , a key consideration is the stoichiometry of the amine. Typically, two equivalents of ethylamine are used for every one equivalent of 2-chlorobenzoyl chloride. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the formation of the unreactive ethylammonium salt from the primary nucleophile. chemguide.co.ukchemguide.co.uk Alternatively, one equivalent of the amine can be used with an auxiliary, non-nucleophilic base like triethylamine (B128534) or pyridine. smolecule.com

For coupling-reagent-based methods , equimolar amounts of the carboxylic acid, amine, and coupling agents (like DCC and HOBt) are often used. rsc.orgrsc.org The reaction conditions can be fine-tuned to improve outcomes.

Below is a table summarizing typical conditions for these established synthetic methods.

| Parameter | Acyl Chloride Method | Coupling Reagent Method (DCC/HOBt) |

| Reactants | 2-chlorobenzoyl chloride, Ethylamine | 2-chlorobenzoic acid, Ethylamine |

| Reagents | - | DCC, HOBt |

| Base | Excess Ethylamine or Triethylamine | Tertiary amine (e.g., NMM, DIPEA) if starting with amine salt bachem.comrsc.org |

| Solvent | Anhydrous THF, Dichloromethane (DCM) smolecule.com | THF, DMF, CH₂Cl₂ rsc.orgrsc.org |

| Temperature | 0 °C to Room Temperature smolecule.com | 0 °C to Room Temperature rsc.org |

| Yield | Generally high | Good to excellent, depending on substrates rsc.org |

| Purification | Filtration to remove amine hydrochloride, followed by extraction and recrystallization or chromatography. | Filtration to remove DCU byproduct, followed by extraction and chromatography. peptide.com |

Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have introduced novel methodologies that offer greener, more efficient, or more versatile routes to amides, including this compound and its analogues.

Transition Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has emerged as a powerful tool for forming C-N bonds and functionalizing otherwise inert C-H bonds. rsc.org While specific examples for this compound are not extensively documented, general methods for N-substituted benzamides are applicable.

Copper-Catalyzed Hydroxylation: Research has demonstrated the copper-catalyzed synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates. thieme-connect.comresearchgate.net A study showed that using a copper iodide/1,10-phenanthroline (B135089) catalyst system in water allowed for the hydroxylation of various 2-chlorobenzamides, which are precursors structurally similar to this compound. thieme-connect.comresearchgate.net This suggests the potential for copper-catalyzed modifications of the benzamide (B126) core.

Ruthenium-Catalyzed C-H Functionalization: Ruthenium catalysts have been effectively used for the direct C-H functionalization of benzamides. rsc.orgresearchgate.net These reactions typically use a directing group on the amide nitrogen to achieve high regioselectivity, often at the ortho position. rsc.org For an N-substituted benzamide like this compound, this could enable further functionalization at the other ortho position (C6) of the benzene (B151609) ring. For instance, ruthenium-catalyzed C-H cyanation and halogenation of benzamides have been achieved with high functional group tolerance, including chloro-substituents. rsc.orgresearchgate.net

The table below highlights representative conditions for these catalytic reactions.

| Method | Catalyst System | Substrate Type | Key Features |

| Copper-Catalyzed Hydroxylation | CuI / 1,10-phenanthroline / KOH thieme-connect.comresearchgate.net | 2-Chlorobenzamides | Uses water as a solvent; provides a route to 2-hydroxybenzamides. thieme-connect.com |

| Ruthenium-Catalyzed C-H Cyanation | [RuCl₂(p-cymene)]₂ / AgOAc rsc.org | N-Substituted Benzamides | Direct functionalization of C-H bonds; high site-selectivity. rsc.org |

| Ruthenium-Catalyzed C-H Halogenation | [Ru₃(CO)₁₂] / AgO₂C(1-Ad) researchgate.net | N-Substituted Benzamides | Selective bromination and iodination of the aromatic ring. researchgate.net |

Electrosynthesis Methodologies

Electrosynthesis is gaining traction as a sustainable and green alternative to traditional chemical synthesis, as it uses electric current to drive reactions, often avoiding harsh reagents and conditions. rsc.orgchinesechemsoc.org

One promising approach is the anodic oxidation of alcohols and amines to form amides. chinesechemsoc.orgchinesechemsoc.org This C-N coupling strategy can be extended to synthesize secondary amides. chinesechemsoc.orgchinesechemsoc.org A potential electrosynthetic route to this compound could involve the co-electrolysis of 2-chlorobenzyl alcohol and ethylamine. The mechanism generally involves the electrocatalytic oxidation of the alcohol to an aldehyde intermediate, which then reacts with the amine to form a hemiaminal. acs.org Further oxidation of the hemiaminal yields the final amide product. acs.org Catalysts such as β-Ni(OH)₂ have been shown to be effective for this transformation, being oxidized in situ to the active NiOOH species. chinesechemsoc.orgchinesechemsoc.org

Another electrosynthetic method involves the anodic activation of carboxylic acids. For example, an iodine-mediated coupling has been developed where anodically oxidized triphenylphosphine (B44618) activates the carboxylic acid. chemistryviews.orgnih.gov The use of an iodide mediator lowers the required oxidation potential, making the method compatible with a wider range of sensitive substrates. chemistryviews.orgnih.gov This could be applied to the direct coupling of 2-chlorobenzoic acid and ethylamine.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of increasing importance, aiming to reduce the environmental impact of chemical manufacturing. Traditional amide synthesis often involves the use of hazardous reagents and solvents. In contrast, greener approaches focus on atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency.

One key aspect of green synthetic design is the use of catalytic methods. For instance, the synthesis of N-ethylbenzamide, a structural analog, has been achieved using a flow reactor with tert-butylhydroperoxide and tetra-(n-butyl)ammonium iodide in a mixture of acetonitrile (B52724) and water. chemicalbook.com This method represents a move towards continuous manufacturing, which can offer better control over reaction parameters and reduce waste. chemicalbook.com Another approach involves the use of environmentally benign solvents, such as 2-MeTHF (2-methyltetrahydrofuran), which has been employed in the synthesis of 2-amino-N-(2-substituted-ethyl)benzamide derivatives from isatoic anhydride. u-szeged.hu

The development of synthetic routes that minimize the use of protecting groups and reduce the number of synthetic steps is also a core principle of green chemistry. While specific green synthesis protocols for this compound are not extensively detailed in the provided search results, the methodologies applied to its analogs suggest a clear trajectory towards more sustainable practices in benzamide synthesis.

Synthesis of Key Precursors and Intermediates for this compound Production

The production of this compound relies on the availability of two key precursors: 2-chlorobenzoyl chloride and ethylamine.

2-Chlorobenzoyl Chloride:

This intermediate is commonly synthesized from 2-chlorobenzaldehyde (B119727) or 2-chlorobenzoic acid. A prevalent method involves the chlorination of 2-chlorobenzaldehyde with a chlorinating agent, such as chlorine, in the presence of a catalytic amount of phosphorus pentachloride. google.comgoogle.com This reaction can be conducted at temperatures ranging from 50°C to 200°C, with an optimal range of 140°C to 170°C, yielding over 90% purity. google.comgoogle.com An alternative route starts from 2-chlorobenzoic acid, which is reacted with thionyl chloride (SOCl₂), often in a solvent like toluene, to produce 2-chlorobenzoyl chloride. chemicalbook.com

Another documented synthesis involves reacting 2-chlorobenzaldehyde with chlorine and phosphorus pentachloride at 160°C, followed by distillation under reduced pressure to yield the final product. chemicalbook.comprepchem.com

Ethylamine:

Ethylamine is produced on a large industrial scale primarily through two processes. The most common method involves the reaction of ethanol (B145695) with ammonia (B1221849) in the presence of an oxide catalyst. wikipedia.org This process also coproduces diethylamine (B46881) and triethylamine. wikipedia.org Another significant industrial method is the reductive amination of acetaldehyde. wikipedia.org

For laboratory-scale synthesis, several other routes are available, though they may not be as economical. These include the nucleophilic substitution of a haloethane (like chloroethane (B1197429) or bromoethane) with ammonia, often using a strong base such as potassium hydroxide. wikipedia.orgsciencemadness.org Other methods involve the hydrogenation of acetonitrile, acetamide, or nitroethane, which can be achieved using lithium aluminum hydride. wikipedia.orgsciencemadness.org

Purification and Isolation Techniques for this compound

The purification of this compound and its analogs is crucial to obtain a product with the desired purity for subsequent applications. The primary methods employed are chromatographic techniques and recrystallization.

Chromatographic Methods (e.g., Flash Column Chromatography, TLC)

Chromatography is a fundamental technique for the purification of organic compounds, including benzamides.

Flash Column Chromatography: This technique is widely used for the purification of benzamide derivatives. arkat-usa.orgfigshare.comresearchgate.netsemanticscholar.org It involves forcing a solvent through a column of silica (B1680970) gel under pressure, which allows for rapid and efficient separation of the desired compound from impurities. orgchemboulder.com The choice of solvent system (eluent) is critical for successful separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). mit.edu For benzamides, common solvent systems include mixtures of ethyl acetate (B1210297) and hexanes. In some cases, a gradient elution, where the polarity of the solvent system is gradually increased, is employed for more complex separations. rochester.edu Automated flash chromatography systems, such as CombiFlash®, can provide high-purity products (>95%).

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.govmdpi.comijpsr.info By spotting the reaction mixture on a silica gel plate and developing it with different solvents, the separation of the product from starting materials and byproducts can be visualized, typically under UV light. mit.edumdpi.com The retention factor (Rf value) obtained from TLC helps in optimizing the conditions for flash column chromatography. mit.edu

Recrystallization and Precipitation Techniques

Recrystallization is a common and effective method for purifying solid organic compounds, including amides. researchgate.netstudymind.co.uk The principle of this technique relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

The process typically involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. researchgate.net As the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). The choice of solvent is crucial and for amides, polar solvents like ethanol, acetone, acetonitrile, and 1,4-dioxane (B91453) have been found to be effective. researchgate.net For some benzamide derivatives, recrystallization from methanol (B129727) or mixtures of ethyl acetate and hexane (B92381) is employed.

In some instances, precipitation can be used as a purification step. This involves adding a substance to a solution to cause the desired compound to form a solid, which can then be separated by filtration. For example, after a reaction, pouring the mixture into ice-cold water can cause the product to precipitate. ijpsr.info

For acidic or basic compounds, crystallization of their salts can be an effective purification strategy. rochester.edu For instance, an amine can be protonated with an acid like HCl to form a salt, which may have different crystallization properties than the free base. rochester.edu

The table below summarizes some of the solvents used for the recrystallization of amides.

| Solvent | Notes |

| Ethanol | A common polar solvent for recrystallization. researchgate.net |

| Acetone | Another polar solvent suitable for amide purification. researchgate.net |

| Acetonitrile | Often gives good results for amide recrystallization. researchgate.net |

| 1,4-Dioxane | A recommended solvent for recrystallizing amides. researchgate.net |

| Methanol | Used for recrystallizing some benzamide derivatives. |

| Ethyl Acetate/Hexane | A solvent mixture used for the recrystallization of certain benzamides. |

| Diethyl Ether | Can be used for the recrystallization of some products. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro N Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectral Interpretation and Chemical Shift Analysis

The protons on the ethyl group exhibit characteristic signals. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the neighboring methyl protons. Their chemical shift would be in the range of 3.0-3.5 ppm, influenced by the deshielding effect of the adjacent nitrogen atom. The terminal methyl protons (-CH3) would appear as a triplet, with a chemical shift typically around 1.0-1.5 ppm.

The aromatic protons on the benzene (B151609) ring will show complex splitting patterns in the range of 7.0-8.0 ppm. The exact chemical shifts and multiplicities are determined by their position relative to the chloro and amide substituents. The proton ortho to the chloro group will be the most deshielded due to the inductive effect of the chlorine atom.

A hypothetical ¹H NMR data table is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.2 - 7.8 | Multiplet | - |

| NH | ~8.0 | Broad Singlet | - |

| -CH₂- | ~3.4 | Quartet | ~7.2 |

| -CH₃ | ~1.2 | Triplet | ~7.2 |

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. oregonstate.edu The chemical shifts are spread over a wider range compared to ¹H NMR, allowing for better resolution of individual carbon signals. oregonstate.edu

The carbonyl carbon (C=O) of the amide group is typically the most deshielded, appearing in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) will be shifted downfield due to the electronegativity of chlorine.

The carbons of the ethyl group will appear at higher field. The methylene carbon (-CH2-) will be found around 40-50 ppm, while the methyl carbon (-CH3) will be in the 10-20 ppm range.

A hypothetical ¹³C NMR data table is presented below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-Cl | ~132 |

| Aromatic C-H | 127 - 131 |

| Aromatic C (quaternary) | ~135 |

| -CH₂- | ~40 |

| -CH₃ | ~15 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. github.io

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. emerypharma.com For 2-chloro-N-ethylbenzamide, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their adjacent relationship. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.eduustc.edu.cn It allows for the definitive assignment of each proton to its corresponding carbon atom. For example, the proton signal at ~3.4 ppm would show a correlation to the carbon signal at ~40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the NH proton could show a correlation to the carbonyl carbon and the aromatic carbons, while the methylene protons could show correlations to the carbonyl carbon and the methyl carbon.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgjasco-global.com

Key vibrational modes for this compound include:

N-H Stretch : A characteristic absorption for a secondary amide typically appears in the region of 3300-3500 cm⁻¹. nih.gov

C=O Stretch : The amide carbonyl group exhibits a strong absorption band, usually in the range of 1630-1680 cm⁻¹.

C-N Stretch : This vibration is typically found around 1210-1370 cm⁻¹.

Aromatic C-H Stretch : These absorptions are generally observed above 3000 cm⁻¹.

Aromatic C=C Bending : These vibrations give rise to a series of peaks in the 1400-1600 cm⁻¹ region. nih.gov

C-Cl Stretch : The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

A hypothetical IR data table is presented below:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | ~3050 | Weak |

| Aliphatic C-H Stretch | 2850-2950 | Medium |

| C=O Stretch (Amide I) | ~1640 | Strong |

| N-H Bend (Amide II) | ~1540 | Medium |

| Aromatic C=C Bending | 1400-1600 | Medium-Weak |

| C-Cl Stretch | ~750 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. uni-saarland.de

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer for analysis. Electron ionization (EI) is a common ionization method used in GC-MS. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak would also be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. libretexts.org For this compound, key fragment ions could arise from:

Loss of the ethyl group.

Cleavage of the amide bond, leading to the formation of the 2-chlorobenzoyl cation.

Loss of chlorine from the aromatic ring.

A hypothetical GC-MS fragmentation data table is presented below:

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 183/185 | Moderate | [M]⁺ (Molecular Ion) |

| 154/156 | Moderate | [M - C₂H₅]⁺ |

| 139/141 | High | [ClC₆H₄CO]⁺ |

| 111 | Moderate | [C₆H₄CO]⁺ or [ClC₆H₄]⁺ |

| 77 | Low | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₉H₁₀ClNO, the theoretical exact mass can be calculated. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm).

In a typical analysis of a related benzamide (B126), HRMS is used to confirm the calculated molecular weight. For instance, in the analysis of N1-[2-({[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)ethyl]benzamide, the mass spectral data is noted to be of high quality and manually curated mzcloud.org. Similarly, for other benzamide derivatives, HRMS (ESI-APCI) has been used to find the molecular mass with high accuracy rsc.org. This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of this compound.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀ClNO |

| Theoretical Monoisotopic Mass | 183.0451 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 184.0524 m/z |

| Mass Accuracy | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound, allowing for their transfer into the gas phase as intact ions. In the positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺.

The fragmentation pattern observed in the ESI-MS/MS spectrum would provide valuable structural information. For instance, the fragmentation of related benzamides often involves the cleavage of the amide bond. In the case of 2-ethylbenzamide, a key fragmentation is the loss of the NH₂ group . For this compound, characteristic fragment ions would likely correspond to the loss of the ethyl group or cleavage of the amide bond, leading to the formation of the 2-chlorobenzoyl cation. The detection of the molecular ion peak and its characteristic isotopic pattern, due to the presence of a chlorine atom, further corroborates the structure. For example, in the ESI-MS analysis of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, the [M+H]⁺ ion was observed, consistent with its molecular formula .

Table 2: Expected ESI-MS Fragmentation Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 184.0524 | Protonated molecule |

| [M-C₂H₅]⁺ | 155.0160 | Loss of the ethyl group |

| [C₇H₄ClO]⁺ | 139.9949 | 2-chlorobenzoyl cation |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of N,N′-(ethane-1,2-diyl)bis(2-chlorobenzamide) reveals a dihedral angle of 52.4 (2)° between the amide group and the benzene ring iucr.org. In this related structure, molecules are linked by N—H···O hydrogen bonds, forming a ladder-like structure iucr.org. Similarly, the crystal structure of 2-chloro-N-(4-fluorophenyl)benzamide shows a planar benzamide core with intermolecular hydrogen bonding between the amide N–H and carbonyl oxygen, which stabilizes the crystal lattice . The bond length for C–Cl in this molecule is reported as 1.74 Å .

Crystallographic data for N-(2-aminoethyl)-p-chlorobenzamide hydrochloride shows that the molecule adopts a linearly extended conformation, with protonation at the terminal nitrogen atom iucr.org. The interplanar angles between the chlorobenzoyl rings and the planar amide groups are 137.6 (3)° and 149.3 (5)° for the two independent cations in the unit cell iucr.org. These examples suggest that the crystal packing of this compound would likely be influenced by hydrogen bonding involving the amide group and van der Waals interactions.

Table 3: Representative Crystallographic Parameters from Related Benzamide Structures

| Parameter | Value (Compound) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | iucr.orgresearchgate.net |

| a (Å) | 13.5324(11) | researchgate.net |

| b (Å) | 9.8982(8) | researchgate.net |

| c (Å) | 9.7080(8) | researchgate.net |

| β (°) | 95.425(6) | researchgate.net |

| N–H···O Hydrogen Bond (Å) | 2.8–3.0 | |

| Dihedral Angle (Amide-Benzene) | 52.4 (2)° (N,N′-(ethane-1,2-diyl)bis(2-chlorobenzamide)) | iucr.org |

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. For example, the DSC analysis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide revealed a melting point of 218–220°C, indicating a crystalline solid that is stable at room temperature vulcanchem.com. The melting point provides information about the purity and the crystalline nature of the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. Typically, the analysis is performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere to assess oxidative stability. The TGA curve for a stable compound will show a plateau up to the decomposition temperature, followed by one or more steps of mass loss corresponding to the volatilization of decomposition products mdpi.com. Forced degradation studies, monitored by techniques like TGA, can help determine the decomposition temperature and hygroscopicity of related compounds .

Table 4: Expected Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Expected Observation |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak. |

| DSC | Enthalpy of Fusion (ΔHբ) | The area under the melting peak. |

| TGA | Onset of Decomposition (Tₒ) | The temperature at which mass loss begins. |

| TGA | Mass Loss Steps | One or more distinct steps corresponding to fragmentation. |

| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. |

Theoretical and Computational Chemistry Studies of 2 Chloro N Ethylbenzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

No specific data available for 2-chloro-N-ethylbenzamide.

Electronic Structure and Charge Distribution Analysis

No specific data available for this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

No specific data available for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

No specific data available for this compound.

Ab Initio Methods and Basis Set Selection

No specific data available for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions, offering insights that are often inaccessible through static experimental structures alone. mdpi.com

The structure of this compound possesses several rotatable bonds, granting it significant conformational flexibility. The rotation around the C-N amide bond and the N-C ethyl bond allows the molecule to adopt various shapes. MD simulations are instrumental in exploring this conformational landscape. researchgate.net The flexibility of a molecule is a key determinant of its function and can be crucial for its ability to bind to a biological target. nih.gov

The surrounding solvent environment profoundly influences which conformations are most stable. Simulations can be performed with different solvent models to understand these effects:

Explicit Solvent: Molecules like water are individually represented, providing a highly detailed environment. In a polar solvent such as water, this compound may adopt more extended conformations to maximize hydrogen bonding with solvent molecules.

Implicit Solvent: The solvent is modeled as a continuous medium, which can significantly speed up calculations. nih.gov This approach is useful for exploring large conformational changes. nih.gov

Studies on similar flexible molecules have shown that solvent choice dictates the conformational ensemble. For instance, a molecule might be compact or collapsed in a non-polar solvent like chloroform (B151607) (which can mimic the environment of a cell membrane) and more extended and flexible in a polar solvent like DMSO or water. chemrxiv.org The speed of conformational sampling in simulations is highly dependent on the solvent model and its effective viscosity. nih.gov

Table 1: Influence of Solvent on Molecular Conformation in MD Simulations

| Solvent Type | Typical Effect on Conformation | Rationale |

| Polar (e.g., Water) | Extended Conformations | Maximizes favorable interactions like hydrogen bonding between the solute and individual solvent molecules. |

| Apolar (e.g., Chloroform) | Compact/Collapsed Conformations | The molecule folds to minimize unfavorable interactions with the solvent, driven by the hydrophobic effect. |

| Polar Aprotic (e.g., DMSO) | Highly Flexible/Extended | The molecule remains flexible and can sample a wide range of conformations due to favorable dipole interactions. chemrxiv.org |

Intermolecular interactions govern how this compound interacts with itself and with other molecules, such as solvent or biological macromolecules. Hydrogen bonds are among the most critical of these interactions, playing a dominant role in the stability of molecular assemblies. mdpi.com

This compound has key functional groups that can participate in hydrogen bonding:

Hydrogen Bond Donor: The amide group (N-H) contains a hydrogen atom covalently bonded to an electronegative nitrogen atom, making it a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) possesses lone pairs of electrons and is a strong hydrogen bond acceptor. The chlorine atom can also act as a weak acceptor.

MD simulations can map the intricate network of hydrogen bonds formed in a given environment. For example, a simulation could reveal that the amide N-H forms a persistent hydrogen bond with an acceptor group on a target protein, while the carbonyl oxygen engages in one or more hydrogen bonds with donor groups. biorxiv.org In some cases, a single hydrogen atom can participate in two simultaneous interactions, known as a bifurcated hydrogen bond, a phenomenon that can be critical in molecular recognition processes. wikipedia.org

Conformational Flexibility and Solvent Effects

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. mdpi.com The primary goals are to determine the preferred binding orientation (pose) and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.comnih.gov

The process involves:

Preparation of Structures: High-resolution 3D structures of both the ligand and the target protein are obtained and prepared.

Pose Generation: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. nih.gov

Scoring: A scoring function is used to evaluate each pose, estimating the binding free energy. Poses with the best scores represent the most likely binding modes.

Docking studies are crucial in early-stage drug discovery for screening virtual libraries and prioritizing compounds for experimental testing. The predicted binding affinity provides a qualitative or semi-quantitative measure of how strongly the compound might interact with its target.

Table 2: Hypothetical Molecular Docking Results for this compound

| Protein Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues (Predicted) | Interaction Type |

| Kinase X | -8.5 kcal/mol | ASP 145 | Hydrogen Bond (N-H with backbone C=O) |

| LYS 33 | Hydrogen Bond (C=O with sidechain N-H) | ||

| LEU 83 | Hydrophobic Interaction (chlorophenyl ring) | ||

| Protease Y | -7.2 kcal/mol | GLY 101 | Hydrogen Bond (N-H with backbone C=O) |

| SER 102 | Hydrogen Bond (C=O with sidechain O-H) | ||

| PHE 45 | Pi-Stacking (chlorophenyl ring) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

A QSAR/QSPR study typically involves these steps: mdpi.com

Data Collection: A dataset of structurally related compounds with experimentally measured activity (e.g., IC₅₀) or properties (e.g., boiling point) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural, electronic, and physicochemical features.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking the descriptors to the activity or property. plos.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. biolscigroup.us

For this compound, a QSAR model could be developed using a series of benzamide (B126) derivatives to predict their potency against a specific biological target. A QSAR study on 2-chlorobenzamide (B146235) derivatives identified descriptors related to the index of refraction and electronegativity as being significant for modeling activity. vietnamjournal.ru A QSPR model could predict properties like solubility or membrane permeability. These models are invaluable for designing new derivatives with improved characteristics before they are synthesized. nih.gov

Table 3: Example of a QSAR Model for Benzamide Derivatives

This table illustrates the components of a hypothetical QSAR model.

| Compound | pIC₅₀ (Experimental) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Polar Surface Area) | pIC₅₀ (Predicted by Model) |

| Derivative 1 | 7.2 | 2.5 | 45 Ų | 7.1 |

| Derivative 2 | 6.8 | 2.1 | 55 Ų | 6.9 |

| This compound | 6.5 | 2.8 | 40 Ų | 6.4 |

| Derivative 4 | 6.1 | 3.2 | 35 Ų | 6.2 |

Free Energy Perturbation Calculations for Derivative Optimization

Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the difference in binding free energy (ΔΔG) between two similar ligands. researchgate.net It has become a powerful tool in lead optimization, as it can accurately predict how small chemical modifications to a parent molecule will affect its binding affinity for a target protein. cresset-group.com

FEP simulations involve creating a non-physical, hybrid molecule that is gradually "transformed" from the parent compound to the derivative in both the solvent and the protein binding site. The difference in the free energy required for this transformation in the two environments yields the relative binding free energy.

In a study focused on optimizing a benzamide-based inhibitor, FEP calculations were used to guide the synthesis of new derivatives. nih.gov The calculations correctly predicted that certain modifications would be inactive while identifying others that would improve potency. nih.gov For instance, the calculations could assess the impact of changing the position of the chlorine atom or modifying the N-ethyl group on this compound. Such predictions allow chemists to focus their synthetic efforts on the most promising compounds, saving time and resources. cresset-group.com

Table 4: FEP Calculation Results for Optimization of a Benzamide Scaffold

This table is based on data for a related benzamide inhibitor to illustrate the application of FEP. nih.gov

| Derivative Modification (from Parent Compound) | Calculated ΔΔG (kcal/mol) | Experimental IC₅₀ (μM) | FEP Prediction vs. Experiment |

| Parent Compound | 0.0 (Reference) | 15.0 | - |

| Add chlorine at R¹ | +3.6 | 21.0 | Correctly predicts slight decrease in potency |

| Add methoxy (B1213986) at R² | +1.1 | 3.5 | Incorrect prediction |

| Add chlorine at R⁴ | -0.3 | 47.0 | Incorrect prediction |

| Compound 2 (Optimized) | -0.9 | 4.6 | Correctly predicts 3-fold increase in potency |

Research on "this compound" Inconclusive Based on Publicly Available Data

Despite a comprehensive search of publicly available scientific literature and databases, no specific research findings have been identified for the chemical compound "this compound" across a range of biological and medicinal chemistry applications.

Intensive searches were conducted to gather information on the potential of "this compound" in several key research areas, including enzyme inhibition, receptor ligand binding, and its antimicrobial and anticancer properties, as per a detailed research outline. However, the search did not yield any studies specifically focused on this compound.

The investigation sought to find data relating to:

Enzyme Inhibition: Specifically, any studies on the inhibitory effects of "this compound" on the Arp2/3 complex, human carbonic anhydrase I (hCA I) and II (hCA II), and acetylcholinesterase (AChE). While research exists for other benzamide derivatives, none was found for the N-ethyl variant.

Receptor Ligand Binding: The search aimed to uncover investigations into the binding of "this compound" to the peroxisome proliferator-activated receptor delta (PPARδ) and the retinoid X receptor-alpha (RXR-alpha). The literature contains studies on other specific chloro-benzamide compounds as ligands for these receptors, but not for "this compound."

Antimicrobial Activity: No data was found on the antibacterial or antifungal efficacy of "this compound," including minimum inhibitory concentration (MIC) values against specific pathogens or fungal strains. Research is available for related compounds such as 2-chloro-N-phenylacetamide.

Anticancer Activity: The search for in-vitro anticancer research, such as IC50 values against cancer cell lines, for "this compound" was also unsuccessful. The existing literature focuses on other N-substituted benzamide derivatives.

Research Applications and Investigation of Biological and Industrial Potentials

Medicinal Chemistry Research Pathways

In Vitro Cytotoxicity Studies on Cancer Cell Lines

Anti-inflammatory and Analgesic Research of Benzamide (B126) Analogues

Benzamide analogues have been a subject of research for their potential anti-inflammatory and analgesic properties. walshmedicalmedia.comsmolecule.com A study on coumarinyl amides found that 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide demonstrated significant in vivo anti-inflammatory activity, with a 60.5% edema protection in a carrageenan-induced rat paw edema assay, comparable to the standard drug diclofenac (B195802) (63.5%). thieme-connect.com This same compound also showed remarkable analgesic activity, providing 55.1% protection in an acetic acid-induced writhing model, which was close to the effect of acetylsalicylic acid (57.7%). thieme-connect.com

In a different series of compounds, palmitoyl (B13399708) benzamides were found to have poor anti-inflammatory activity but promising anti-nociceptive (analgesic) effects. bioline.org.br One derivative, o-palmitoylamino N-carboxymethylbenzamide, produced an 86.2% inhibition of acetic acid-induced writhing at a 100 mg/kg dose, which was superior to the 74.3% inhibition by the reference drug, aspirin. bioline.org.br Some benzamide derivatives related to Parsalmide have been shown to inhibit both COX-1 and COX-2 enzymes in vitro. walshmedicalmedia.com

Table 2: Anti-inflammatory and Analgesic Efficacy of Benzamide Analogues

| Compound/Derivative | Assay | Efficacy | Standard Drug Comparison | Source(s) |

|---|---|---|---|---|

| 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide | Anti-inflammatory (Rat Paw Edema) | 60.5% edema protection | Diclofenac (63.5%) | thieme-connect.com |

| 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide | Analgesic (Acetic Acid Writhing) | 55.1% protection | Acetylsalicylic Acid (57.7%) | thieme-connect.com |

| o-palmitoylamino N-carboxymethylbenzamide | Analgesic (Acetic Acid Writhing) | 86.2% inhibition (at 100 mg/kg) | Aspirin (74.3% at 100 mg/kg) | bioline.org.br |

This table is interactive. Click on the headers to sort the data.

Investigation into Other Potential Biological Targets and Pathways

Beyond cancer and inflammation, research has explored other biological targets for benzamide compounds. The pharmacological activity of certain endogenous fatty acid amides is terminated by the enzyme fatty acid amide hydrolase (FAAH). bioline.org.br This enzyme is considered an interesting target for drug discovery, and the ethyl head chain of these amides is a key area for structure-activity studies. bioline.org.br Additionally, preliminary studies on compounds like 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide suggest potential antibacterial properties, with a proposed mechanism involving the disruption of bacterial cell wall synthesis. smolecule.com

Agrochemical Research Applications

The biological activity of benzamide derivatives extends to agrochemical applications, where they have been investigated for herbicidal and fungicidal properties.

Certain chlorinated benzamide derivatives have been explored for their potential as herbicides. One study investigated the herbicidal potential of 3-chloro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide, with greenhouse trials showing a dose-dependent suppression of common weeds. Other complex benzamides are also included in patented herbicidal mixtures. googleapis.com The potential herbicidal use of compounds like 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide has also been noted.

Table 3: Herbicidal Efficacy of a Chlorinated Benzamide Derivative

| Concentration (g/L) | Weed Suppression (%) | Source(s) |

|---|---|---|

| 0 | 0 | |

| 1 | Data not specified |

This table is interactive. Click on the headers to sort the data. Note: Specific percentage for 1 g/L was not provided in the source.

The fungicidal properties of benzamides are well-documented, with several derivatives developed as commercial fungicides. google.com Fluopyram, a member of the pyridinyl-ethyl-benzamide class, is a broad-spectrum fungicide that functions by inhibiting succinate (B1194679) dehydrogenase within the fungal mitochondrial respiration chain (FRAC Group 7). apvma.gov.au

Research into novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety has shown that some of these compounds exhibit good in vitro antifungal activities against various plant pathogens, including Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani. mdpi.com Specifically, compounds designated 4j and 4l were found to be particularly effective against Rhizoctonia solani. mdpi.com Other research has also explored benzamide derivatives for their potential as pesticides.

Table 4: In Vitro Fungicidal Activity of Benzoylurea Derivatives

| Compound | Fungal Target | EC₅₀ Value (μg/mL) | Standard Drug Comparison | Source(s) |

|---|---|---|---|---|

| 4j | Rhizoctonia solani | 6.72 | Hymexazol (6.11 μg/mL) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-chloro-N-ethylbenzamide |

| Acetylsalicylic acid |

| 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride |

| N,N'-carbonylbis(N-ethylbenzamide) |

| 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide |

| 3-chloro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide |

| 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides |

| 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide |

| Diclofenac |

| Fluopyram |

| Hydroxyurea |

| Hymexazol |

| Maslinic acid |

| 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(methylsulfinyl)-4-(trifluoromethyl)benzamide |

| o-palmitoylamino N-carboxymethylbenzamide |

| o-palmitoylamino N-carboxyethyl benzamide |

Insecticidal Activity Assessments

Material Science Research Investigations

The structural features of this compound, including its aromatic ring, halogen substituent, and amide linkage, make it a candidate for investigation in various areas of material science. These features can be exploited to design materials with specific optical, electronic, and structural properties.

While there is no direct mention of this compound in the development of polymer composites and coatings in the provided search results, the use of structurally related compounds in polymer science suggests its potential in this field. For example, chloro-substituted anilines have been used to synthesize conducting polymers. researchgate.net The presence of the chloro- group can influence the electronic properties and solubility of the resulting polymers. researchgate.net

The development of advanced polymer composites and coatings often involves the incorporation of functional organic molecules to enhance properties such as adhesion, wear resistance, and hydrophobicity. mdpi.comncsu.edumdpi.com For instance, cross-linked polymeric films are widely used as protective coatings, and their properties can be tailored by manipulating the chemical composition of the monomers. ncsu.edu Self-healing polymers and composites represent another area where functional organic molecules can be integrated to create materials with extended lifespans. nih.gov The benzamide structure, with its capacity for hydrogen bonding, could potentially contribute to the self-assembly and mechanical properties of such advanced materials.

The field of organic electronics leverages the tunable electronic properties of organic molecules to create devices such as sensors, light-emitting diodes, and semiconductors. A related compound, 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide, is noted for its relevance in electronic materials. smolecule.com This suggests that the 2-chlorobenzamide (B146235) scaffold is of interest in this domain.

The electrical conductivity of polymers derived from halogenated anilines has been investigated, with poly(2-chloroaniline) showing conductivity values that are influenced by the synthetic method and the dopant used. researchgate.net The presence of the halogen atom affects the electronic structure of the polymer, which in turn determines its electrical properties. researchgate.net The amide linkage in this compound can also play a role in the molecular packing and intermolecular interactions within a solid-state material, which are critical for charge transport in organic semiconductors. iqpc.com

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ub.edu The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as the chlorine atom capable of participating in halogen bonding, makes it an excellent candidate for studies in crystal engineering and supramolecular assembly.

The amide group is a particularly robust functional group for forming predictable hydrogen-bonding networks, such as dimers and chains. iqpc.com These interactions play a crucial role in determining the crystal packing of the molecules. Furthermore, the chlorine substituent can engage in halogen bonding, an interaction that is increasingly being used as a tool in crystal engineering to direct the assembly of molecules in the solid state. semanticscholar.orgrsc.org The interplay of these non-covalent interactions can lead to the formation of complex and functional supramolecular architectures. mdpi.comresearchgate.net The study of how molecules like this compound self-assemble provides fundamental insights into the principles of molecular recognition and can lead to the design of new materials with tailored properties. evitachem.com

Future Research Directions and Translational Perspectives for 2 Chloro N Ethylbenzamide

Development of Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on sustainable and environmentally friendly manufacturing processes. chemistryjournals.net Traditional methods for synthesizing amides, including 2-chloro-N-ethylbenzamide, often rely on harsh reagents and generate significant waste. chemistryjournals.net Future research will prioritize the development of "green" synthetic routes that are safer, more efficient, and have a reduced environmental impact. ijcrt.org

Key areas of development include:

Catalytic Amidation: Research is ongoing to discover and optimize catalysts that can facilitate the direct formation of the amide bond from carboxylic acids and amines, eliminating the need for activating agents that produce stoichiometric waste. Nickel(II) pincer complexes, for example, have shown promise in the oxidative amidation of aldehydes and amines to form benzamide (B126) products under mild conditions. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and reduced waste generation compared to traditional batch processing. Adapting the synthesis of this compound to flow chemistry systems could lead to more efficient and scalable industrial production.

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or supercritical fluids is a key principle of green chemistry. chemistryjournals.net Research will focus on identifying suitable green solvent systems for the synthesis of this compound that maintain high yields and purity.

Alternative Energy Sources: Microwave-assisted synthesis and mechanochemistry represent energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and improved yields. ijcrt.org

| Synthetic Approach | Key Features | Advantages | Challenges |

| Catalytic Amidation | Use of transition metal catalysts (e.g., Nickel) to directly couple carboxylic acids and amines. mdpi.com | High atom economy, reduced waste. | Catalyst cost, stability, and recyclability. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, scalability, and control. | Initial setup cost, potential for clogging. |

| Green Solvents | Utilization of water, ethanol, or supercritical CO2 as reaction media. chemistryjournals.net | Reduced toxicity and environmental impact. chemistryjournals.net | Solubility of reactants, potential for lower reactivity. |

| Microwave Synthesis | Use of microwave irradiation to accelerate reactions. ijcrt.org | Rapid heating, shorter reaction times. ijcrt.org | Specialized equipment, potential for localized overheating. |

Advanced Computational Design and Virtual Screening for Novel Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. tuwien.ac.at For this compound, computational methods can accelerate the discovery of new analogues with improved properties.

Future research in this area will likely involve:

Virtual Screening: Large chemical databases can be computationally screened to identify molecules with similar shapes and electronic properties to this compound that may exhibit desired biological activities. ed.ac.uk This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of this compound and its analogues with biological targets, researchers can build predictive models that guide the design of more potent and selective compounds.

De Novo Design: Advanced algorithms can design entirely new molecules that are optimized to fit a specific biological target, opening up possibilities for novel chemical scaffolds beyond the traditional benzamide structure.

Exploration of Polypharmacology and Multi-Targeting Strategies for Benzamide Derivatives

The traditional "one drug, one target" paradigm is being challenged by the understanding that many diseases involve complex networks of biological pathways. d-nb.info Polypharmacology, the concept that a single drug can interact with multiple targets, is gaining traction as a strategy for developing more effective therapies. d-nb.inforesearchgate.net

Benzamide derivatives, due to their versatile structure, are well-suited for the design of multi-target agents. bohrium.com Future research may explore:

Identifying Off-Target Effects: Systematically screening this compound and its analogues against a wide range of biological targets could reveal previously unknown activities. biorxiv.org These "off-target" effects could be harnessed for therapeutic benefit in different diseases.

Rational Design of Multi-Target Ligands: By combining pharmacophores from different classes of drugs, it may be possible to design novel benzamide derivatives that intentionally engage multiple targets involved in a particular disease. nih.gov This approach could lead to drugs with enhanced efficacy and a reduced likelihood of developing resistance. d-nb.info

Integration of High-Throughput Screening and Automation in Research

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. azolifesciences.combmglabtech.com This technology is crucial for efficiently exploring the vast chemical space and identifying promising lead compounds.

The integration of HTS and automation will be pivotal for future research on this compound:

Automated Synthesis and Screening: Combining automated synthesis platforms with HTS will enable the rapid generation and evaluation of large libraries of benzamide analogues. bmglabtech.com This closed-loop approach can significantly accelerate the discovery of compounds with desired properties.

Phenotypic Screening: HTS can be used to screen for compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully understood.

Data Analysis and Artificial Intelligence: The massive datasets generated by HTS require sophisticated computational tools for analysis. nih.gov Machine learning and artificial intelligence algorithms can be used to identify patterns in the data, predict the activity of new compounds, and guide the design of subsequent screening experiments. ijcrt.org

Challenges and Opportunities in Translating Research Findings to Applied Science

The translation of basic scientific discoveries into real-world applications is a complex and often lengthy process. nih.govbit2geek.com For this compound, several challenges and opportunities exist in this translational pathway.

Challenges:

The "Valley of Death": A significant gap often exists between promising preclinical research and the substantial funding and resources required for clinical development. nih.gov

Reproducibility: Ensuring that research findings are robust and reproducible is a critical challenge across all scientific disciplines. nih.gov

Regulatory Hurdles: The path to regulatory approval for new chemical products, particularly those with potential therapeutic applications, is rigorous and requires extensive safety and efficacy data. nih.gov

Scalability of Synthesis: A synthetic route that is feasible on a laboratory scale may not be economically viable or practical for large-scale industrial production.

Opportunities:

Collaborative Research: Partnerships between academic researchers, industry, and government agencies can help to bridge the translational gap by providing access to funding, expertise, and resources. bit2geek.com

Open Science Initiatives: Sharing data and research findings openly can accelerate the pace of discovery and facilitate collaboration.

Focus on Unmet Needs: Directing research efforts towards addressing significant unmet needs in medicine, agriculture, or materials science can increase the likelihood of successful translation. researchgate.net

Translational Science as a Discipline: The emergence of translational science as a distinct field of study is leading to the development of new methods and strategies for improving the efficiency of the translational process. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.